4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid
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Overview
Description
4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid is a complex organic compound with a unique structure that includes a brominated xanthene core, a methoxyphenoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the cyclization of tandem Michael/Michael adducts using iodine as a catalyst . The bromination of the xanthene core can be achieved through free radical bromination using N-bromosuccinimide (NBS) . The final step involves the coupling of the brominated xanthene with a methoxyphenoxy group and a benzoic acid moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the bromine site.
Scientific Research Applications
4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The brominated xanthene core can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity, while the benzoic acid moiety can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Shares the benzoic acid moiety but lacks the xanthene core.
1,8-Dioxooctahydroxanthenes: Similar xanthene core but different substituents.
Uniqueness
4-{[2-bromo-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]methyl}benzoic acid is unique due to its combination of a brominated xanthene core, a methoxyphenoxy group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C28H25BrO7 |
---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
4-[[2-bromo-4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-6-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C28H25BrO7/c1-34-23-13-17(12-18(29)27(23)35-14-15-8-10-16(11-9-15)28(32)33)24-25-19(30)4-2-6-21(25)36-22-7-3-5-20(31)26(22)24/h8-13,24H,2-7,14H2,1H3,(H,32,33) |
InChI Key |
XPIQBAWSDHXIHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Br)OCC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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